

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine molecular weight

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Compound of Interest

Compound Name: 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

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Introduction: A Strategic Building Block in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern drug discovery. Its structure is a bioisostere of indole, enabling it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets.

Derivatives of this core are prevalent in pharmaceuticals, particularly as kinase inhibitors.^{[1][2]} This guide focuses on a key intermediate that unlocks the synthetic potential of this scaffold: **1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine**.

This compound is strategically functionalized for advanced chemical synthesis. The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, which modulates the electronics of the ring system and facilitates selective reactions. The iodo-substituent at the C3 position is the primary point of synthetic utility, acting as a versatile handle for introducing molecular complexity through metal-catalyzed cross-coupling reactions. This document provides a comprehensive overview of its properties, a detailed experimental workflow for its application, and a discussion of its role in the development of novel therapeutics.

Physicochemical Properties and Identifiers

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical data for **1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine** are summarized below.

Property	Value	Source(s)
IUPAC Name	1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine	N/A
CAS Number	887115-53-9	[3] [4]
Molecular Formula	C ₁₃ H ₉ IN ₂ O ₂ S	[4]
Molecular Weight	384.20 g/mol	[4]
Monoisotopic Mass	383.94295 Da	[5]
Hazard	Irritant	[4]

The Strategic Role in Synthesis

The design of **1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine** is a clear example of strategic functionalization to facilitate complex molecule synthesis. Each key feature—the protecting group and the iodo handle—serves a distinct and critical purpose.

The Benzenesulfonyl Protecting Group

The nitrogen atom in the pyrrole ring of 7-azaindole is nucleophilic and can interfere with many standard synthetic transformations. The attachment of an electron-withdrawing benzenesulfonyl ("besyl") group serves two primary functions:

- **Protection:** It prevents unwanted side reactions at the nitrogen atom, such as N-alkylation or deprotonation by strong bases.
- **Modulation of Reactivity:** By withdrawing electron density, the besyl group can alter the reactivity of the heterocyclic core, often facilitating reactions like electrophilic substitution at specific positions. It also enhances the stability of the molecule to certain reaction conditions.

The C3-Iodo Functional Handle

The iodine atom at the C3 position is the molecule's primary point for diversification. Aryl and heteroaryl iodides are exceptionally versatile substrates for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry for building structure-activity relationships (SAR).^[1] Common transformations include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
- Heck Coupling: Reaction with alkenes to form C-C double bonds.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

To illustrate the practical utility of this compound, this section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This workflow is fundamental for researchers aiming to synthesize libraries of novel 2-aryl-7-azaindole derivatives.

Step-by-Step Methodology

- Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add **1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine** (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0-3.0 eq.).
- Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate ($Pd(OAc)_2$) (0.02-0.05 eq.), and a phosphine ligand such as SPhos or XPhos (0.04-0.10 eq.). The choice of ligand is critical and often requires screening to optimize reaction efficiency.
- Solvent Addition & Degassing: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio) is commonly used.^[1] The system must be thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen)

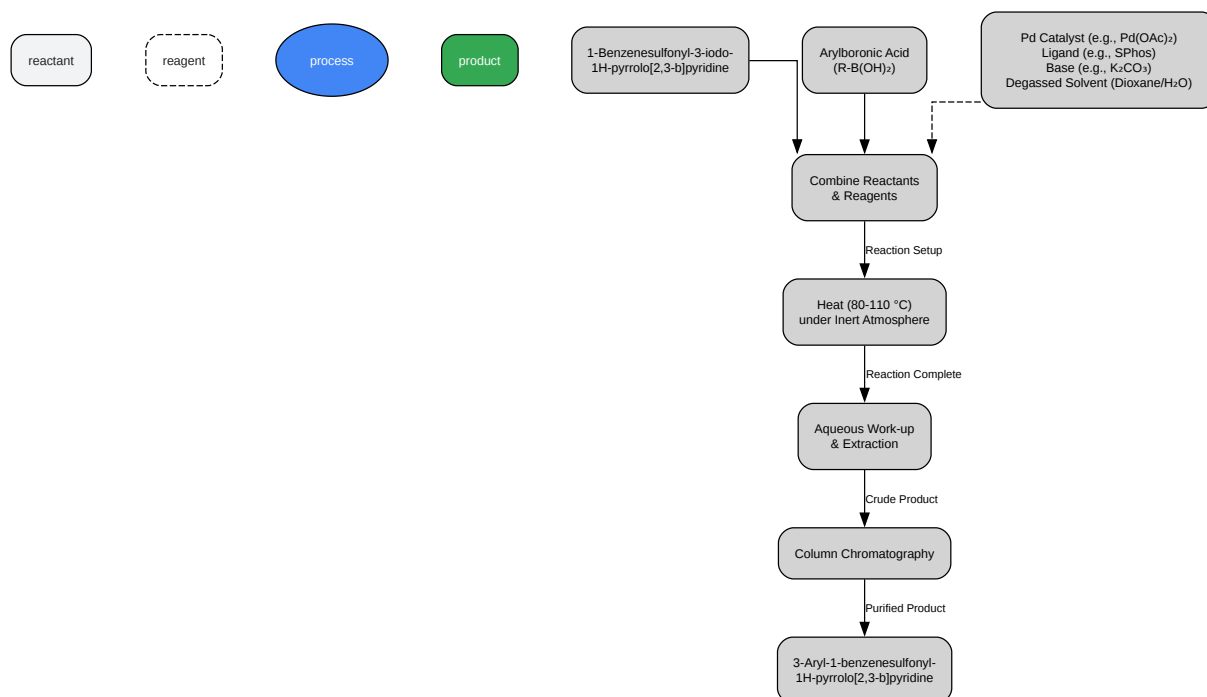
through the mixture for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

- **Reaction:** Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired 3-aryl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine.

Causality of Component Selection

- **Palladium Catalyst:** Forms the active Pd(0) species that undergoes oxidative addition into the C-I bond, initiating the catalytic cycle.
- **Phosphine Ligand:** Stabilizes the palladium center, prevents catalyst decomposition, and facilitates the key steps of oxidative addition and reductive elimination.
- **Base:** Essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.
- **Degassed Solvent:** Prevents the oxidation of the Pd(0) catalyst to an inactive Pd(II) state, ensuring the catalytic cycle can proceed efficiently.

Experimental Workflow Diagram



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The true value of **1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine** lies in the molecules it helps create. The 7-azaindole scaffold is a core component of numerous clinically investigated and approved drugs. Its ability to form key hydrogen bonds and engage in favorable hydrophobic interactions makes it ideal for targeting ATP-binding sites in kinases.

Recent research highlights the versatility of this scaffold:

- **Oncology:** Many kinase inhibitors targeting pathways involved in cell proliferation and survival utilize the 7-azaindole core.[\[2\]](#)
- **Inflammatory Diseases:** Pyrrolo[2,3-b]pyridine derivatives have been investigated as selective CDK8 inhibitors for treating conditions like psoriasis.[\[6\]](#)
- **Neurodegenerative and Infectious Diseases:** The broad applicability of this scaffold extends to various other therapeutic areas, including the development of agents for neurological disorders and antibacterial compounds.[\[7\]](#)[\[8\]](#)

By providing a reliable synthetic entry point, this iodo-substituted intermediate allows medicinal chemists to rapidly generate diverse libraries of compounds for biological screening, accelerating the discovery of new and more effective medicines.

Safety and Handling

According to available Safety Data Sheets (SDS), **1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine** is classified as an irritant.[\[4\]](#) While comprehensive toxicological data may not be available, standard laboratory precautions for handling chemical reagents should be strictly followed.[\[3\]](#)

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[\[9\]](#)
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[3\]](#)[\[10\]](#) Avoid contact with skin and eyes.
- **First Aid:** In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[\[3\]](#)

- Storage: Store in a cool, dry place in a tightly sealed container.

Users are required to consult the full, up-to-date Safety Data Sheet provided by their chemical supplier before handling this compound.

Conclusion

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is more than just a chemical with a specific molecular weight; it is a pivotal tool for innovation in pharmaceutical research. Its carefully designed structure, featuring a stable protecting group and a highly versatile synthetic handle, provides an efficient and reliable pathway for the synthesis of complex molecules built around the medically significant 7-azaindole scaffold. For researchers and scientists in drug development, a thorough understanding of this building block's properties and applications is essential for advancing the next generation of therapeutics.

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